1-(1-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) is a chemical compound with the molecular formula C18H30O2 and a molecular weight of 278.439 g/mol . This compound is known for its unique structure, which includes two cyclohexene rings each substituted with three methyl groups and a hydroxyl group. It is often used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) typically involves the reaction of 3,5,5-trimethyl-2-cyclohexen-1-ol with appropriate reagents under controlled conditions. One common method involves the use of a base to deprotonate the hydroxyl group, followed by a coupling reaction to form the bis-compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alkanes or other reduced forms .
Wissenschaftliche Forschungsanwendungen
1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its effects on cellular processes and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexene rings can interact with lipid membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,5-Trimethyl-2-cyclohexen-1-ol: A precursor in the synthesis of 1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL).
1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-ONE): A related compound with a carbonyl group instead of a hydroxyl group.
Uniqueness
1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) is unique due to its dual cyclohexene structure with multiple methyl and hydroxyl substitutions, which confer distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where specific reactivity and interactions are required .
Eigenschaften
CAS-Nummer |
6966-68-3 |
---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
1-(1-hydroxy-3,5,5-trimethylcyclohex-2-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C18H30O2/c1-13-7-15(3,4)11-17(19,9-13)18(20)10-14(2)8-16(5,6)12-18/h9-10,19-20H,7-8,11-12H2,1-6H3 |
InChI-Schlüssel |
CBBUQJJELRASKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(CC(C1)(C)C)(C2(CC(CC(=C2)C)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.